2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride
Description
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride is a synthetic arylalkylamine derivative featuring a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. The compound’s backbone includes a propan-2-amine moiety, which is protonated as a hydrochloride salt to enhance stability and solubility.
Properties
Molecular Formula |
C10H15ClFN |
|---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-7-4-5-9(11)8(6-7)10(2,3)12;/h4-6H,12H2,1-3H3;1H |
InChI Key |
IXVYOZNYERXWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Substituted Benzyl Halides
The most well-documented approach involves a multi-step sequence starting with substituted benzyl halides. As outlined in a patented methodology, the synthesis of structurally analogous 2-methyl-1-substituted phenyl-2-propanamine derivatives follows a four-step protocol:
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Step 1: Nucleophilic Substitution
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Reagents : 2-Fluoro-5-methylbenzyl chloride, isobutyronitrile, organic base (e.g., lithium diisopropylamide, LDA).
-
Conditions : Conducted in tetrahydrofuran (THF) at -78°C to 0°C under inert atmosphere (N₂).
-
Mechanism : The base deprotonates isobutyronitrile, generating a nitrile anion that attacks the benzyl chloride electrophile.
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Product : 2-Methyl-1-(2-fluoro-5-methylphenyl)-2-butyronitrile (yield: ~98%).
-
-
Step 2: Hydrolysis and Decarboxylation
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Reagents : Aqueous alkali (e.g., NaOH, KOH).
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Conditions : Heated to 80–220°C in polar solvents (e.g., ethanol, water).
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Mechanism : The nitrile undergoes hydrolysis to a carboxylic acid, followed by thermal decarboxylation.
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Product : 2-Methyl-1-(2-fluoro-5-methylphenyl)-2-butyric acid.
-
-
Step 3: Curtius Rearrangement or Hofmann Degradation
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Reagents : Hydrazoic acid (HN₃) or bromine in basic media.
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Conditions : Controlled temperature (0–25°C) to prevent side reactions.
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Product : Intermediate isocyanate or amine precursor.
-
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Step 4: Amine Formation and Salt Precipitation
Key Optimization Parameters :
-
Temperature Control : Sub-zero conditions in Step 1 minimize side reactions like polymerization.
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Solvent Selection : THF enhances anion stability, while ethanol facilitates hydrolysis in Step 2.
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Catalyst Use : Palladium on carbon (Pd/C) may accelerate hydrogenation steps if employed.
Reaction Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.69 g/mol | |
| Density | 1.021 ± 0.06 g/cm³ | |
| pKa | 8.98 ± 0.10 | |
| Solubility (DMSO) | 10 mM stock solution stable |
Industrial Scalability and Challenges
Process Intensification
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Continuous Flow Systems : Microreactors improve heat transfer during exothermic steps (e.g., LDA generation).
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Catalytic Recycling : Pd/C reuse reduces costs in hydrogenation stages.
Emerging Methodologies and Fluorination Strategies
Recent advances in fluorinated compound synthesis highlight the role of late-stage fluorination. While the provided sources focus on pre-fluorinated starting materials, techniques such as:
-
Electrophilic Fluorination : Using Selectfluor® to introduce fluorine post-cyclization.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with fluorinated boronic acids.
These methods remain underexplored for this specific compound but offer avenues for diversification .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Neuropharmacological Research
Research indicates that 2-(2-fluoro-5-methylphenyl)propan-2-amine hydrochloride exhibits significant neuropharmacological activity. Compounds with similar structures have been studied for their potential as:
- Selective Serotonin Receptor Agonists : The compound may selectively target serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Its structure suggests that it might act as an agonist at the 5-HT_2A receptor, which is known for its role in the effects of classical psychedelics .
- Potential Treatment for Psychiatric Disorders : Given the growing interest in psychedelics for treating conditions like depression and anxiety, compounds like 2-(2-fluoro-5-methylphenyl)propan-2-amine could be explored for their therapeutic potential in clinical settings .
The synthesis of 2-(2-fluoro-5-methylphenyl)propan-2-amine hydrochloride involves standard organic chemistry techniques that allow for the introduction of the fluorine atom into the aromatic ring. This modification is believed to enhance receptor binding affinity and selectivity, which is crucial for developing effective therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 2-(2-fluoro-5-methylphenyl)propan-2-amine hydrochloride. Key findings include:
-
Agonist Activity at Serotonin Receptors : Research has shown that similar compounds can exhibit potent agonist activity at serotonin receptors, particularly the 5-HT_2A receptor, which is linked to mood modulation and hallucinogenic effects. These findings suggest that 2-(2-fluoro-5-methylphenyl)propan-2-amine may also possess similar properties .
Compound Receptor Target Agonist Potency LPH-5 5-HT_2A High LPH-5 5-HT_2CR Low - Therapeutic Implications : The potential of this compound in treating psychiatric disorders is notable, as compounds with similar structures have shown promise in clinical trials for depression and anxiety disorders. The selectivity for serotonin receptors could lead to fewer side effects compared to traditional antidepressants .
- Safety Profile : As with any new compound, understanding the safety profile is critical. Preliminary studies suggest that while there may be therapeutic benefits, attention must be paid to potential side effects associated with serotonin receptor activation .
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, leading to changes in cellular signaling and function. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s closest analogs share the propan-2-amine backbone but differ in substituent type, position, and stereochemistry. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-(2-Fluoro-5-methylphenyl)propan-2-amine HCl | 2-F, 5-CH₃ | C₁₀H₁₃ClFNO | ~215.67* | N/A | Unique 2-F/5-CH₃ substitution |
| 4-Fluoro-N-methylamphetamine HCl (4-FMA) | 4-F, N-CH₃ | C₁₀H₁₄ClFNO | 221.68 | 1354636-09-0† | Para-fluoro substitution; N-methyl |
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl | 4-OCH₃ | C₁₀H₁₄ClNO | 215.68 | 3706-26-1 | Methoxy group; racemic mixture |
| 2-(2-Bromo-5-fluorophenyl)propan-2-amine HCl | 2-Br, 5-F | C₉H₁₀BrClFNO | 298.55 | EN 300-6770295‡ | Bromo vs. methyl substitution |
| N-Methyl-1-(benzofuran-5-yl)propan-2-amine HCl (5-MAPB) | Benzofuran-5-yl | C₁₂H₁₄ClNO | 239.70 | N/A | Heterocyclic substitution (benzofuran) |
*Calculated based on analogous compounds; †CAS inferred from –2; ‡Catalog ID from .
Pharmacological and Analytical Implications
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., F, Br): The 2-fluoro substituent in the target compound may reduce metabolic oxidation compared to unsubstituted analogs, similar to 4-FMA’s para-fluoro group, which delays hepatic degradation . Methyl vs. Methoxy: The 5-methyl group in the target compound enhances lipophilicity compared to (2RS)-1-(4-methoxyphenyl)propan-2-amine HCl’s polar methoxy group, possibly improving CNS penetration .
Stereochemical Considerations :
- While 5-MAPB and 4-FMA lack stereochemical complexity, (2R)-1-(2-methoxyphenyl)propan-2-amine HCl () demonstrates the impact of chirality on receptor binding. The target compound’s lack of a chiral center may simplify synthesis but limit selectivity .
Detection and Identification :
Metabolic and Stability Profiles
- Halogenated Derivatives: Fluorine substitution generally reduces cytochrome P450-mediated metabolism, as seen in 4-FMA. The target compound’s 2-F group may similarly prolong half-life compared to non-halogenated analogs like PMMA .
- Methyl Substituents : The 5-CH₃ group could hinder para-hydroxylation, a common metabolic pathway for arylalkylamines, further enhancing stability .
Biological Activity
2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride is a chemical compound known for its significant biological activity, particularly as a central nervous system (CNS) stimulant. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride is C10H14FN, with a molar mass of 167.22 g/mol. The compound features a propan-2-amine backbone with a fluorinated aromatic ring, specifically the 2-fluoro-5-methylphenyl group attached to the nitrogen atom of the amine. The presence of fluorine enhances its lipophilicity and biological activity, making it an interesting candidate in medicinal chemistry.
Research indicates that 2-(2-Fluoro-5-methylphenyl)propan-2-amine primarily acts as a monoamine transporter inhibitor . It interacts with dopamine, norepinephrine, and serotonin transporters, inhibiting their reuptake. This action increases the extracellular concentrations of these neurotransmitters, thereby enhancing neurotransmission and potentially leading to stimulant effects. The unique fluorination may also influence receptor binding affinity and selectivity, which could enhance its therapeutic effects.
Biological Activity
The compound has been investigated for various biological activities:
- CNS Stimulation : Exhibits stimulant properties through enhanced neurotransmitter release.
- Neuropharmacological Effects : Potential applications in treating mood disorders due to its interaction with serotonin pathways.
- Analgesic Properties : Some studies suggest potential analgesic effects, warranting further investigation into its pain-relieving capabilities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(2-Fluoro-5-methylphenyl)propan-2-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Amino-3-(2-fluorophenyl)propan-1-amine | Hydroxyl group addition | Potentially different pharmacokinetics |
| 1-(3-Fluorophenyl)-propan-1-amine | Variation in phenyl substitution | May exhibit distinct receptor affinities |
| 4-Fluorobenzylamine | Different aromatic substitution | Altered biological activity profile |
| 3-Fluoro-N,N-dimethylbenzeneethanamine | Dimethyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |
This table highlights how variations in substitution patterns can lead to differences in biological activity and pharmacological properties, emphasizing the unique characteristics of 2-(2-Fluoro-5-methylphenyl)propan-2-amine.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of similar compounds. For instance:
- A study highlighted the structure–activity relationships (SAR) of various analogs showing significant differences in agonist potencies at serotonin receptors, indicating that specific substitutions can dramatically alter biological activity .
- Another investigation into the binding affinities of related compounds revealed that modifications in the aromatic ring influence both potency and selectivity towards different neurotransmitter systems .
These findings underscore the importance of structural modifications in developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Fluoro-5-methylphenyl)propan-2-amine hydrochloride, and how can purity be optimized?
- Methodology :
- Synthesis : Utilize nucleophilic substitution or reductive amination, depending on precursor availability. For example, reacting 2-fluoro-5-methylacetophenone with ammonium chloride under catalytic hydrogenation conditions.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR (400 MHz, DMSO-d6) and FT-IR (KBr pellet method) .
Q. How should researchers address discrepancies in spectroscopic data during structural analysis?
- Methodology :
- Cross-validate with complementary techniques: Compare -NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable).
- Computational validation: Employ density functional theory (DFT) to simulate NMR shifts using software like Gaussian or ORCA .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) at 25°C. Measure saturation concentrations via UV-Vis spectroscopy (λ = 254 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor using LC-MS. Acidic conditions may hydrolyze the amine group, requiring neutral storage .
Advanced Research Questions
Q. How can reaction path search methods optimize synthetic yield and minimize byproducts?
- Methodology :
- Computational Design : Use quantum chemical calculations (e.g., artificial force-induced reaction, AFIR) to map energy barriers and identify intermediates. ICReDD’s workflow integrates these with experimental validation .
- DOE (Design of Experiments) : Apply Taguchi methods to screen variables (temperature, catalyst loading, solvent polarity). For example, a 3 factorial design to optimize reaction time and yield .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodology :
- Data Reconciliation : Compare computed transition states (via QM/MM) with kinetic experiments (e.g., stopped-flow spectroscopy). Adjust force field parameters if deviations exceed 10%.
- Sensitivity Analysis : Identify assumptions (e.g., solvent effects, implicit vs. explicit models) causing disparities. Re-run simulations with explicit solvent molecules .
Q. How can membrane separation technologies improve purification efficiency for this compound?
- Methodology :
- Membrane Selection : Test nanofiltration (NF) membranes (e.g., polyamide, MWCO 200–300 Da) to separate unreacted precursors. Optimize transmembrane pressure (5–20 bar) and cross-flow velocity.
- Scale-Up : Use computational fluid dynamics (CFD) to model membrane fouling and predict throughput in pilot-scale systems .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in aqueous environments?
- Methodology :
- Environmental Risk Assessment : Conduct OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests (EC50).
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Use activated carbon filters to capture residual compound in effluent .
Data Management and Reproducibility
Q. How can chemical software enhance reproducibility in synthetic workflows?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
